molecular formula C12H7Br2NO2 B14134513 2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene

2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene

Katalognummer: B14134513
Molekulargewicht: 357.00 g/mol
InChI-Schlüssel: RPENJEXXZXQDBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene is an organic compound characterized by the presence of a dibromo-vinyl group and a nitro group attached to a naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene typically involves the bromination of a vinyl group followed by nitration of the naphthalene ring. One common method involves the use of tetrabromomethane and triisopropyl phosphite in dichloromethane under an argon atmosphere. The reaction mixture is cooled to maintain a low temperature, and the product is purified through a series of extractions and distillations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to ensure high yield and purity. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is essential for monitoring the reaction progress and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dibromo-vinyl group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields 2-(2,2-Dibromo-vinyl)-1-amino-naphthalene, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed.

Wissenschaftliche Forschungsanwendungen

2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the dibromo-vinyl group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,2-Dibromo-vinyl)-1,3-diethyl-benzene
  • 4,12-Bis(2,2-dibromo-vinyl)[2.2]paracyclo-phane
  • (4R)-4-(2,2-Dibromovinyl)-2,2-dimethyl-1,3-dioxolane

Uniqueness

2-(2,2-Dibromo-vinyl)-1-nitro-naphthalene is unique due to the presence of both a dibromo-vinyl group and a nitro group on a naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds .

Eigenschaften

Molekularformel

C12H7Br2NO2

Molekulargewicht

357.00 g/mol

IUPAC-Name

2-(2,2-dibromoethenyl)-1-nitronaphthalene

InChI

InChI=1S/C12H7Br2NO2/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12(9)15(16)17/h1-7H

InChI-Schlüssel

RPENJEXXZXQDBD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C=C(Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.